tert-butyl N-(1-imino-1-oxo-1lambda6-thietan-3-yl)carbamate
CAS No.: 2173998-78-0
Cat. No.: VC6753977
Molecular Formula: C8H16N2O3S
Molecular Weight: 220.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2173998-78-0 |
|---|---|
| Molecular Formula | C8H16N2O3S |
| Molecular Weight | 220.29 |
| IUPAC Name | tert-butyl N-(1-imino-1-oxothietan-3-yl)carbamate |
| Standard InChI | InChI=1S/C8H16N2O3S/c1-8(2,3)13-7(11)10-6-4-14(9,12)5-6/h6,9H,4-5H2,1-3H3,(H,10,11) |
| Standard InChI Key | ZJYNETQAVQTKMF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CS(=N)(=O)C1 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s IUPAC name, tert-butyl N-(1-imino-1-oxothietan-3-yl)carbamate, reflects its core structure:
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A thietane ring (a four-membered sulfur-containing heterocycle) substituted at the 3-position with a carbamate group (-OC(=O)NH-).
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The 1-position of the thietane is functionalized with imino (NH) and oxo (O) groups in a λ⁶-sulfuronium configuration, giving rise to the 1λ⁶-thietan-1-imin-1-yl moiety.
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The tert-butyl group ((CH₃)₃C-) provides steric bulk, influencing solubility and reactivity .
The SMILES notation (CC(C)(C)OC(=O)NC1CS(=N)(=O)C1) and InChIKey (ZJYNETQAVQTKMF-UHFFFAOYSA-N) further specify connectivity and stereoelectronic features.
Structural Analogs and Derivatives
Comparative analysis with related compounds, such as tert-butyl N-(1-oxo-1λ⁶-thiomorpholin-1-ylidene)carbamate (CAS 2154245-24-4), highlights the role of ring size and substituents in modulating electronic properties. The thietane’s strained four-membered ring confers distinct reactivity compared to six-membered thiomorpholine derivatives .
Synthesis and Preparation
Purification and Characterization
Post-synthesis, purification typically involves column chromatography or recrystallization. Characterization relies on:
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NMR Spectroscopy: ¹H and ¹³C NMR to confirm regiochemistry.
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Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (220.29 g/mol).
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X-ray Crystallography: Resolving the λ⁶-sulfur configuration, though no published crystal structures exist for this compound.
Physicochemical Properties
The compound’s low solubility in aqueous media (inferred from analogs) necessitates polar aprotic solvents (e.g., DMF, DMSO) for handling. The Boc group enhances stability toward nucleophiles but is cleavable under acidic conditions .
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Oral Toxicity | H302 | Avoid ingestion |
| Skin Irritation | H315 | Wear protective gloves |
| Eye Damage | H319 | Use safety goggles |
| Respiratory Irritation | H335 | Use in ventilated areas |
Research Gaps and Future Directions
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Synthetic Optimization: Developing scalable routes with higher yields.
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Biological Screening: Testing against cancer cell lines, microbial targets, and enzymatic panels.
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Computational Studies: DFT calculations to predict reactivity and supramolecular interactions.
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